Bêta-alanine 13C3,15N

Vue d'ensemble

Description

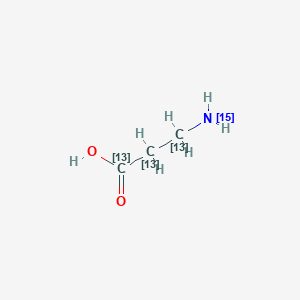

Beta-alanine 13C3,15N, also known as 3-aminopropionic acid-13C3,15N, is a labeled version of the naturally occurring beta-alanine. This compound is isotopically enriched with carbon-13 and nitrogen-15, making it useful in various scientific research applications. The molecular formula is H215N13CH213CH213CO2H, and it has a molecular weight of 93.06 g/mol .

Applications De Recherche Scientifique

Beta-alanine 13C3,15N is widely used in scientific research due to its isotopic labeling. Some key applications include:

Mécanisme D'action

Target of Action

Beta-alanine 13C3,15N, also known as 2-Carboxyethylamine-13C3,15N or 3-Aminopropanoic acid-13C3,15N, is a non-essential amino acid . Its primary target is the carnosine synthesis pathway in cells . Carnosine is a dipeptide molecule that plays a crucial role in muscle endurance, preventing muscle fatigue, and maintaining acid-base balance during high-intensity exercise .

Mode of Action

Beta-alanine 13C3,15N is metabolized into carnosine in cells . This conversion involves the enzyme carnosine synthase, which combines beta-alanine with histidine to form carnosine . As a result, the concentration of carnosine in muscle cells increases, enhancing the cells’ ability to buffer protons and delay the onset of muscle fatigue .

Biochemical Pathways

The primary biochemical pathway affected by Beta-alanine 13C3,15N is the carnosine synthesis pathway . By increasing the availability of beta-alanine, the rate of carnosine synthesis is enhanced . Carnosine then acts as a buffer in muscle cells, neutralizing the hydrogen ions produced during high-intensity exercise and helping to maintain the pH balance within the cells .

Pharmacokinetics

The pharmacokinetics of Beta-alanine 13C3,15N involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, Beta-alanine is rapidly absorbed and distributed to various tissues, including skeletal muscle . It is then metabolized into carnosine, which can be stored in cells for later use . Any unmetabolized Beta-alanine or breakdown products of carnosine are excreted in the urine .

Result of Action

The primary result of Beta-alanine 13C3,15N action is an increase in intracellular carnosine concentrations . This increase enhances the muscle’s buffering capacity, delaying the onset of fatigue during high-intensity exercise . It may also have antioxidant and anti-aging effects .

Action Environment

The action of Beta-alanine 13C3,15N can be influenced by various environmental factors. For instance, the rate of carnosine synthesis may be affected by the availability of histidine, the other substrate required for carnosine synthesis . Additionally, factors such as diet, exercise intensity, and individual metabolic rates can influence the effectiveness and stability of Beta-alanine supplementation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of beta-alanine 13C3,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of 13C-labeled acrylonitrile with 15N-labeled ammonia, followed by hydrolysis to yield the desired product . The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes without significant loss.

Industrial Production Methods

Industrial production of beta-alanine 13C3,15N is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves large-scale synthesis using the same principles as laboratory-scale preparation but with enhanced efficiency and yield. The use of advanced purification techniques ensures the high isotopic purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Beta-alanine 13C3,15N undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce beta-alanine derivatives.

Reduction: Reduction reactions can modify the amino group.

Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of beta-alanine derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Beta-alanine: The natural form without isotopic labeling.

L-alanine 13C3,15N: Another isotopically labeled amino acid used in similar research applications.

Glycine 2-13C,15N: A labeled version of glycine used as a standard in metabolic studies.

Uniqueness

Beta-alanine 13C3,15N is unique due to its specific isotopic labeling, which allows for detailed metabolic and biochemical studies. Its incorporation into metabolic pathways can be precisely tracked, providing valuable insights into various biological processes .

Activité Biologique

Beta-alanine 13C3,15N is a stable isotope-labeled form of beta-alanine, a non-essential amino acid that plays a significant role in various metabolic processes. This compound is increasingly utilized in metabolic research and clinical studies due to its unique isotopic labeling, which allows for detailed tracking of metabolic pathways involving carbon and nitrogen.

Metabolic Role

Beta-alanine serves as a precursor for the synthesis of carnosine, an important dipeptide found in muscle and brain tissues. Carnosine acts as a buffer for hydrogen ions during high-intensity exercise, thereby playing a role in muscle fatigue resistance and performance enhancement. The incorporation of stable isotopes (13C and 15N) into beta-alanine allows researchers to trace its metabolic pathways and understand its biological activity more comprehensively.

1. Metabolic Flux Analysis

Recent studies have employed Bayesian metabolic flux analysis (MFA) to quantify intracellular carbon and nitrogen fluxes using beta-alanine 13C3,15N. This approach has been applied to various organisms, including Mycobacterium bovis BCG, revealing insights into amino acid and nucleotide biosynthesis pathways. The analysis highlighted glutamate as a central node in nitrogen metabolism, demonstrating the utility of beta-alanine isotopes in understanding complex metabolic networks .

2. Biodistribution Studies

A study involving germ-free mice demonstrated the biodistribution of gut-absorbed D-alanine (D-Ala) labeled with 13C3,15N. The research found that D-Ala accumulated significantly in the brain and pituitary gland over time, indicating its potential role in central nervous system functions. Specifically, after two weeks of exposure to D-Ala-13C3,15N, levels were found to be 42-fold higher in the brain compared to short-term exposure .

| Sample Type | D-Ala-13C3,15N Levels (normalized) |

|---|---|

| Brain (2-week exposure) | 42-fold increase |

| Pituitary (2-week exposure) | 6-fold increase |

| Plasma | Highest ratio among all samples |

This data suggests that beta-alanine derivatives can influence neurochemical environments and may have implications for neurological health.

3. Clinical Implications

Beta-alanine supplementation has been shown to enhance exercise performance by increasing muscle carnosine levels. The isotopically labeled form allows for precise measurement of pharmacokinetics and dynamics in clinical trials, facilitating better understanding of dosage and efficacy .

Case Study: Performance Enhancement

A randomized controlled trial investigated the effects of beta-alanine supplementation on athletic performance. Participants receiving beta-alanine showed significant improvements in high-intensity exercise capacity compared to the placebo group. The use of beta-alanine 13C3,15N enabled researchers to track the metabolism of the supplement accurately through blood and muscle tissue analysis.

Case Study: Neurological Effects

Another study explored the neuroprotective effects of beta-alanine on models of neurodegeneration. The administration of D-Ala-13C3,15N revealed that it could modulate inflammatory responses in neural tissues, potentially offering therapeutic avenues for conditions like Alzheimer's disease.

Propriétés

IUPAC Name |

3-(15N)azanyl(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c4-2-1-3(5)6/h1-2,4H2,(H,5,6)/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMIRNVEIXFBKS-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][15NH2])[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583981 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.065 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285978-07-6 | |

| Record name | beta-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.